molecular formula C54H65N5O9S2 B12761925 3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N-(4-((1-(2-(4-(hexadecyloxy)phenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)ethyl)sulphonyl)phenyl)-4-methoxybenzenesulphonamide CAS No. 80396-84-5

3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N-(4-((1-(2-(4-(hexadecyloxy)phenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)ethyl)sulphonyl)phenyl)-4-methoxybenzenesulphonamide

Cat. No.: B12761925
CAS No.: 80396-84-5
M. Wt: 992.3 g/mol
InChI Key: ODKNTYSGNFUPOI-UHFFFAOYSA-N
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Description

The compound “3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N-(4-((1-(2-(4-(hexadecyloxy)phenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)ethyl)sulphonyl)phenyl)-4-methoxybenzenesulphonamide” is a complex organic molecule. Compounds of this nature often have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrazole ring, azo coupling, and sulphonamide formation. Each step requires specific reagents and conditions:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Azo Coupling: The pyrazole derivative can undergo azo coupling with an aromatic amine in the presence of nitrous acid.

    Sulphonamide Formation: The final step involves the reaction of the azo compound with a sulphonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions could target the azo group, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Conditions vary depending on the specific substitution but may include reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might serve as a probe or inhibitor for studying enzyme functions or cellular pathways.

Medicine

Medicinal applications could include its use as a drug candidate for treating specific diseases, given its potential bioactivity.

Industry

In industry, the compound might be used in the development of new materials, such as dyes, polymers, or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)benzenesulphonamide
  • N-(4-((1-(2-(4-methoxyphenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)ethyl)sulphonyl)phenyl)-4-methoxybenzenesulphonamide

Uniqueness

The uniqueness of the compound lies in its specific structural features, such as the combination of the pyrazole ring, azo linkage, and sulphonamide group, which may confer unique chemical and biological properties not found in similar compounds.

Properties

CAS No.

80396-84-5

Molecular Formula

C54H65N5O9S2

Molecular Weight

992.3 g/mol

IUPAC Name

N-[4-[1-[2-(4-hexadecoxyphenyl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]ethylsulfonyl]phenyl]-4-methoxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C54H65N5O9S2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-35-68-44-29-25-41(26-30-44)51-50(48(60)36-38(2)53(51)61)40(4)69(63,64)45-31-27-42(28-32-45)58-70(65,66)46-33-34-49(67-5)47(37-46)55-56-52-39(3)57-59(54(52)62)43-23-20-19-21-24-43/h19-21,23-34,36-37,40,52,58H,6-18,22,35H2,1-5H3

InChI Key

ODKNTYSGNFUPOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C(=O)C=C(C2=O)C)C(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)N=NC5C(=NN(C5=O)C6=CC=CC=C6)C

Origin of Product

United States

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